molecular formula C18H13FN4OS3 B2798146 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 394234-64-1

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B2798146
CAS No.: 394234-64-1
M. Wt: 416.51
InChI Key: ACZOCRAUZJSKCB-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide is a heterocyclic compound featuring a benzothiazole ring linked via a sulfanyl group to a propanamide backbone, which is further substituted with a 1,3,4-thiadiazol-2-yl moiety bearing a 4-fluorophenyl group. This structure combines pharmacologically significant motifs: the benzothiazole scaffold is associated with anticancer and antimicrobial activities, while the thiadiazole ring is common in agrochemicals and pharmaceuticals due to its electron-withdrawing properties . The 4-fluorophenyl group enhances metabolic stability and bioavailability, a strategy widely employed in medicinal chemistry .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4OS3/c1-10(25-18-20-13-4-2-3-5-14(13)26-18)15(24)21-17-23-22-16(27-17)11-6-8-12(19)9-7-11/h2-10H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZOCRAUZJSKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)F)SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide is a derivative of benzothiazole and thiadiazole, which have been extensively studied for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure combining benzothiazole and thiadiazole moieties. The presence of these functional groups is significant as they are known to influence the biological activity of the compounds. The general formula can be expressed as follows:

C15H13FN4S2C_{15}H_{13}FN_4S_2

Anticancer Properties

Recent studies have shown that compounds similar to This compound exhibit potent anticancer activity. For instance, related benzothiazole derivatives demonstrated IC50 values ranging from 3.58 to 15.36 µM against various cancer cell lines such as HePG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colorectal carcinoma) .

CompoundCell LineIC50 (µM)Reference
4fHePG-25.05
4fMCF-78.10
4fHCT-1169.18

The mechanism of action appears to involve cell cycle arrest at the G2-M and S phases, leading to apoptosis in treated cells. Compound 4f , which has structural similarities to our compound of interest, was observed to initiate apoptosis significantly compared to untreated controls .

Enzyme Inhibition

The compound's potential as a dual inhibitor of BRAF and VEGFR-2 has been highlighted in various studies. For example:

Target EnzymeIC50 (µM)Reference
BRAF0.194
VEGFR-20.071

These values indicate that the compound can effectively inhibit key pathways involved in cancer progression.

Case Studies

A notable study explored the synthesis and biological evaluation of benzothiazole derivatives, revealing that compounds with similar structures exhibited significant anti-tubercular activity against Mycobacterium tuberculosis . This suggests that the biological activity may extend beyond anticancer properties.

Comparison with Similar Compounds

Thiadiazole Derivatives with Fluorophenyl Substitutents

  • N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 511276-56-5): Structure: Shares the 4-fluorophenyl and thiadiazole moieties but differs in the acetamide backbone and a 1,2,4-thiadiazol-5-yl group instead of 1,3,4-thiadiazol-2-yl.
  • Flufenacet (N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide) :

    • Structure : Contains a 1,3,4-thiadiazole ring with trifluoromethyl and oxy-acetamide groups.
    • Application : Widely used as a herbicide due to its inhibition of very-long-chain fatty acid synthesis .
    • Key Difference : The target compound replaces the oxy-acetamide with a benzothiazolylsulfanyl-propanamide group, likely altering its bioactivity.

Benzothiazole-Thiadiazole Hybrids

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS 394231-24-4): Structure: Nearly identical to the target compound but substitutes propanamide with acetamide and 4-fluorophenyl with 3-methylphenyl. Molecular Formula: C₁₈H₁₄N₄OS₃ (vs. C₁₉H₁₆FN₄OS₃ for the target compound).

Thiadiazol-2-yl Acetamide Derivatives

Compounds from (e.g., 5e, 5j ) feature thiadiazol-2-yl cores with varied substituents:

  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5e): Yield: 74%; Melting Point: 132–134°C. Key Difference: Lacks the benzothiazole group but includes a phenoxy-acetamide chain, suggesting divergent solubility and target interactions .

Q & A

Q. Optimization Tips :

  • Temperature Control : Excess heat may degrade sensitive functional groups (e.g., fluorophenyl rings).
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Yield Monitoring : Use TLC or HPLC to track reaction progress and purity .

Basic: Which analytical techniques are critical for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of thiadiazole and benzothiazole rings. For example, aromatic protons in the 4-fluorophenyl group appear as doublets (δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ for C₁₉H₁₄F N₅O S₃: ~452.05) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry and hydrogen-bonding patterns (e.g., centrosymmetric dimers via N–H⋯N interactions) .

Advanced: How can researchers evaluate its biological activity while minimizing assay artifacts?

Answer:

  • Target Selection : Prioritize enzymes with known sensitivity to thiadiazole derivatives (e.g., pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens) .
  • Dose-Response Studies : Use IC₅₀ assays with controls for cytotoxicity (e.g., MTT assay on mammalian cell lines) .
  • Mechanistic Probes : Employ fluorescence polarization to assess binding to target proteins (e.g., benzothiazole moieties interacting with hydrophobic enzyme pockets) .

Q. Key Findings :

  • Electron-Withdrawing Groups (e.g., -CF₃) enhance antimicrobial potency but reduce solubility .
  • Bulkier Substituents on the benzothiazole ring improve anticancer selectivity by 3-fold .

Advanced: What computational approaches resolve contradictory data in mechanism-of-action studies?

Answer:
Contradictions (e.g., variable IC₅₀ values across studies) arise from assay conditions or target promiscuity. Mitigation strategies:

  • Molecular Dynamics Simulations : Model compound-protein interactions over 100 ns to identify stable binding conformers .
  • Pharmacophore Mapping : Overlay active/inactive derivatives to pinpoint essential motifs (e.g., sulfonyl group for hydrogen bonding) .
  • QSAR Models : Corrogate descriptors (e.g., logP, polar surface area) with bioactivity data to prioritize analogs .

Advanced: How to address discrepancies in reported biological activities of structural analogs?

Answer:
Discrepancies (e.g., conflicting antimicrobial results) may stem from:

  • Impurity Profiles : Use LC-MS to verify compound purity (>95%) and rule out byproduct interference .
  • Strain Variability : Test across multiple microbial strains (e.g., methicillin-resistant vs. susceptible S. aureus) .
  • Solubility Effects : Normalize activity data to aqueous solubility (e.g., DMSO concentration ≤1% in assays) .

Case Study :
A 4-chlorophenyl analog showed 10-fold higher antifungal activity than the 4-fluorophenyl variant due to enhanced membrane permeability .

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